Methanediamine dihydrochloride Methanediamine dihydrochloride Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275°F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464°F. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 57166-92-4
VCID: VC21210039
InChI: InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H
SMILES: C(N)N.Cl.Cl
Molecular Formula: CH8Cl2N2
Molecular Weight: 118.99 g/mol

Methanediamine dihydrochloride

CAS No.: 57166-92-4

Cat. No.: VC21210039

Molecular Formula: CH8Cl2N2

Molecular Weight: 118.99 g/mol

* For research use only. Not for human or veterinary use.

Methanediamine dihydrochloride - 57166-92-4

Specification

CAS No. 57166-92-4
Molecular Formula CH8Cl2N2
Molecular Weight 118.99 g/mol
IUPAC Name methanediamine;dihydrochloride
Standard InChI InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H
Standard InChI Key QCYJCJJCNRIMNG-UHFFFAOYSA-N
SMILES C(N)N.Cl.Cl
Canonical SMILES C(N)N.Cl.Cl
Melting Point Starts decomposing at approximately 275° F (NTP, 1992)

Introduction

Chemical Identity and Structure

Methanediamine dihydrochloride consists of a simple carbon atom with two amino groups, neutralized by two hydrochloride molecules. The compound features a central carbon atom with two primary amine groups attached, forming the dihydrochloride salt. This straightforward structure underpins its versatility in chemical applications.

ParameterValue
Chemical FormulaCH₈Cl₂N₂ or CH₆N₂·2HCl
Molecular Weight118.99 g/mol
CAS Number57166-92-4
IUPAC NameMethanediamine dihydrochloride
SynonymsMethylenediamine dihydrochloride, Diaminomethane dihydrochloride
InChIKeyQCYJCJJCNRIMNG-UHFFFAOYSA-N

Physical Properties

As a solid compound, methanediamine dihydrochloride exhibits distinctive physical characteristics that define its handling properties and applications in laboratory settings.

PropertyDescription
Physical StateWhite granular solid
Melting Point>300°C
DecompositionBegins at approximately 275°F (135°C), changing to white puffy solid; complete decomposition at approximately 464°F (240°C)
SolubilitySparingly soluble in water; slightly soluble in methanol with sonication
ColorWhite to off-white
Storage Requirements2-8°C
Topological Polar Surface Area52 Ų
Hydrogen Bond Donor Count4

Chemical Properties and Reactivity

Methanediamine dihydrochloride demonstrates significant chemical reactivity, primarily functioning as an acidic organic salt of an amine when in aqueous solution.

Acid-Base Properties

In aqueous solutions, methanediamine dihydrochloride behaves as an acid, producing solutions with pH values below 7.0. The compound reacts as an acid to neutralize bases, generating heat during these neutralization reactions, though less heat than is generated by the neutralization of inorganic acids .

Types of Chemical Reactions

The compound participates in several important chemical transformations:

Reaction TypeReagentsProductsConditions
OxidationPotassium permanganate, Hydrogen peroxideMethylene blueOxidizing conditions
ReductionLithium aluminum hydrideMethanediamineReducing conditions
SubstitutionAcyl chlorides, AnhydridesSubstituted methanediamine derivativesVarious
Acylation(2S)-2-methyldodecanoyl chloride, Sodium bicarbonateDidodecanoylamidesAcylation conditions
PolycondensationSodium dicyanamide, 1-butanolPoly(methylene biguanides)Condensation conditions

Synthesis and Preparation

The synthesis of methanediamine dihydrochloride involves controlled reaction conditions to achieve the desired salt form.

Laboratory Synthesis

Methanediamine dihydrochloride is synthesized by reacting methanediamine with hydrochloric acid. The process involves dissolving methanediamine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt.

Industrial Production

In industrial settings, this compound is produced by the same basic method but on a larger scale. The process requires careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product.

Free Base Preparation

While the dihydrochloride salt is relatively stable and widely used, the free methanediamine (CH₂(NH₂)₂) has historically been challenging to isolate. Recent research has reported the successful preparation of methanediamine through specialized methods. Low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons which simulate the conditions within cold molecular clouds. This resulted in radical formation and initiated aminomethyl and amino radical chemistry, leading to the formation of methanediamine which was identified in the gas phase upon sublimation .

Biological and Chemical Applications

Methanediamine dihydrochloride serves multiple roles across scientific disciplines, particularly in chemical synthesis and biological research.

Chemical Synthesis Applications

The compound functions as a key reactant in synthesizing various compounds with important applications:

Application AreaSpecific UseProcess/Product
Polymer SynthesisPreparation of antibacterial compoundsPoly(methylene biguanides) via polycondensation with sodium dicyanamide in 1-butanol
Amide FormationPharmaceutical intermediatesDidodecanoylamides through acylation with (2S)-2-methyldodecanoyl chloride
Medicinal ChemistryImmunosuppressant developmentFK-506 derivatives synthesis
Catalytic ApplicationsHydrogen sourceUsed in various catalytic hydrogenation reactions
Polymer ProductionIndustrial materialsCreation of polymers for coatings and adhesives applications

Biological Research Applications

In biological contexts, methanediamine dihydrochloride serves important roles:

  • Peptide Synthesis: It facilitates the formation of primary amides from amino acids, which is essential for peptide bond formation and has implications for drug development.

  • Buffer System: Functions as a buffer in biochemical tests and as a pH stabilizer in cell culture media, maintaining optimal conditions for experimental procedures.

  • Antimicrobial Research: Compounds synthesized from methanediamine dihydrochloride, such as poly(methylene biguanides), have demonstrated effectiveness against various pathogens.

Structural Comparisons and Chemical Relationships

Understanding methanediamine dihydrochloride in the context of similar compounds provides valuable insights into its unique properties and applications.

Comparison with Structurally Similar Compounds

CompoundChemical FormulaKey DifferencesSimilarities
MethylamineCH₃NH₂Has only one amino groupContains carbon-nitrogen bonds
EthylenediamineC₂H₄(NH₂)₂Contains two carbon atomsHas two amino groups
AminomethanolCH₂(NH₂)OHHas one amino group and one hydroxyl groupContains a central carbon with heteroatom functionalities
MethanediolCH₂(OH)₂Contains two hydroxyl groupsHas geminal functional groups on a single carbon

Structural Analysis

The methanediamine molecule exhibits interesting structural characteristics. The free base methanediamine's structure reveals an NCN angle of 119.0°, which exceeds the ideal 109.5° tetrahedral angle for the central carbon atom. This indicates significant electrostatic and steric repulsion from the non-bonding electron pairs of the nitrogen atoms .

When compared to aminomethanol (which has an NCO angle of 110.6°), methanediamine shows greater angular distortion. This structural characteristic influences its reactivity patterns and stability .

Recent Research Discoveries

The field of methanediamine research has experienced significant advances in recent years, particularly regarding the free base form.

Interstellar Chemistry Studies

A groundbreaking study reported the preparation and identification of free methanediamine (CH₂(NH₂)₂), which had previously been mainly a subject of theoretical scrutiny. Using tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), researchers confirmed the selective preparation of methanediamine via carbon-nitrogen bond coupling through the radical-radical reaction of aminomethyl and amino radicals .

The significance of this discovery extends to astrochemistry. Both ammonia and methane are abundant in interstellar ices where radical reactions can readily produce methanediamine. Its subsequent sublimation into the gas phase in star-forming regions indicates that this species is a candidate for detection by radio telescopes .

Abiotic Formation Implications

Methanediamine represents the simplest molecule containing the NCN moiety and could serve as a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain this structural feature. This finding has profound implications for understanding the possible pathways for prebiotic chemistry in space environments .

Computational Insights

Advanced computational studies have improved understanding of methanediamine's properties. While earlier studies expected the gauche configuration to be more stable, higher-level ab initio calculations indicate the trans configuration across both C-N bonds is most stable. This discrepancy highlights the importance of continued refinement of computational models for predicting molecular behavior .

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